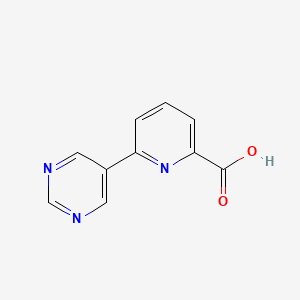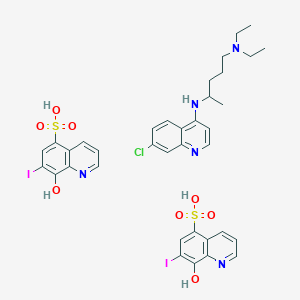
1-(sn-Glycero-3-phospho)-1D-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sn-Glycero-3-phospho)-1D-myo-inositol is a phospholipid derivative that plays a crucial role in various biological processes. It is a component of cell membranes and is involved in signaling pathways that regulate cellular functions. This compound is particularly significant in the context of glycerophospholipids, which are essential for maintaining the structural integrity and functionality of cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sn-Glycero-3-phospho)-1D-myo-inositol typically involves the esterification of myo-inositol with glycerophosphoric acid. This process can be achieved through chemical or enzymatic methods. One common approach is the Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar esterification techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. Recrystallization and chromatography are commonly used to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(sn-Glycero-3-phospho)-1D-myo-inositol undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield glycerol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(sn-Glycero-3-phospho)-1D-myo-inositol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-(sn-Glycero-3-phospho)-1D-myo-inositol involves its incorporation into cell membranes, where it participates in signaling pathways. It interacts with various proteins and enzymes, modulating their activity and influencing cellular responses. The compound’s effects are mediated through its interactions with phosphatidylinositol-specific phospholipase C, which generates secondary messengers involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): A similar phospholipid used in drug delivery systems.
Glycerol 3-phosphate: Another glycerophospholipid involved in metabolic pathways.
Phosphatidylinositol: A closely related compound with similar biological functions.
Uniqueness
1-(sn-Glycero-3-phospho)-1D-myo-inositol is unique due to its specific role in cell signaling and membrane dynamics. Its ability to interact with a wide range of proteins and enzymes makes it a versatile compound for various scientific applications .
Eigenschaften
CAS-Nummer |
129830-95-1 |
|---|---|
Molekularformel |
C9H19O11P |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3-,4?,5-,6+,7-,8-,9?/m1/s1 |
InChI-Schlüssel |
BMVUIWJCUQSHLZ-YFZGBAIXSA-N |
Isomerische SMILES |
C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)


![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)

![2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide](/img/structure/B15126631.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)




